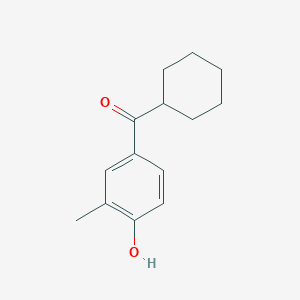
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone is an organic compound that belongs to the class of aromatic hydroxyketones It is characterized by a cyclohexyl group attached to a phenyl ring, which is further substituted with a hydroxyl group at the 4-position and a methyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone can be synthesized through several methods:
Fries Rearrangement: This method involves the rearrangement of cyclohexyl(4-hydroxy-3-methylphenyl)carboxylate in the presence of aluminum chloride at elevated temperatures.
Friedel-Crafts Acylation: Another method involves the acylation of 4-hydroxy-3-methylphenyl with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cyclohexyl(4-oxo-3-methylphenyl)methanone or cyclohexyl(4-carboxy-3-methylphenyl)methanone.
Reduction: Cyclohexyl(4-hydroxy-3-methylphenyl)methanol.
Substitution: Cyclohexyl(4-alkoxy-3-methylphenyl)methanone.
Applications De Recherche Scientifique
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of UV-curable coatings and inks due to its photoinitiating properties.
Mécanisme D'action
The mechanism of action of Cyclohexyl(4-hydroxy-3-methylphenyl)methanone involves its interaction with specific molecular targets and pathways:
Photoinitiation: The compound absorbs UV light and undergoes a photochemical reaction, generating free radicals that initiate polymerization reactions.
Biological Activity: The hydroxyl and carbonyl groups interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways.
Comparaison Avec Des Composés Similaires
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone can be compared with other similar compounds:
Cyclohexyl(2-hydroxyphenyl)methanone: Similar structure but with the hydroxyl group at the 2-position.
Cyclohexyl(4-hydroxyphenyl)methanone: Lacks the methyl group at the 3-position.
Cyclohexyl(4-hydroxy-3-methoxyphenyl)methanone: Contains a methoxy group instead of a methyl group at the 3-position.
These comparisons highlight the unique substitution pattern of this compound, which can influence its chemical reactivity and applications.
Propriétés
Numéro CAS |
18731-70-9 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
cyclohexyl-(4-hydroxy-3-methylphenyl)methanone |
InChI |
InChI=1S/C14H18O2/c1-10-9-12(7-8-13(10)15)14(16)11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 |
Clé InChI |
GPOIZXMGUIEIKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)C2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


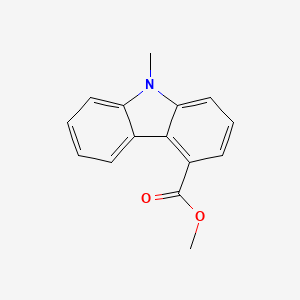
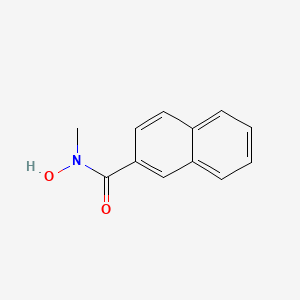
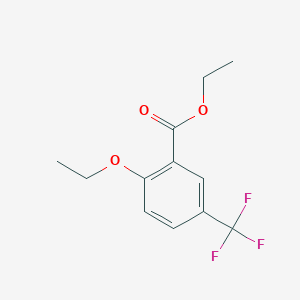
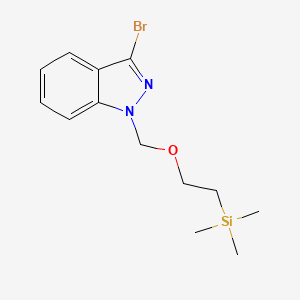
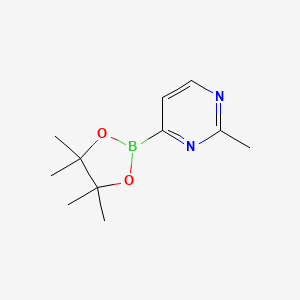
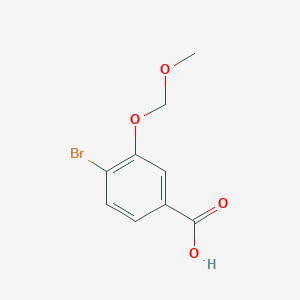
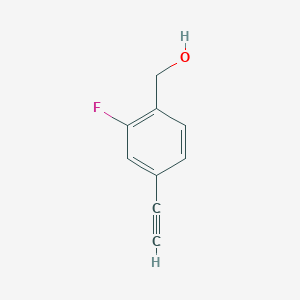
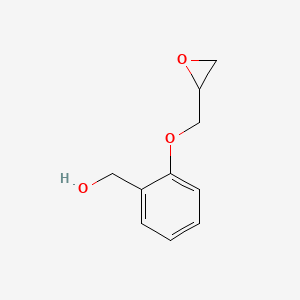
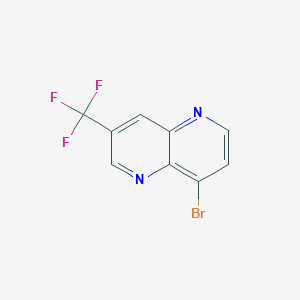
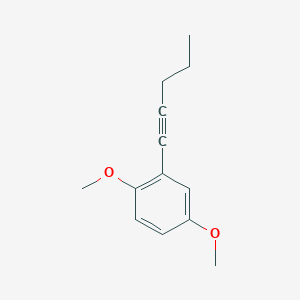

![Ethyl 2-[2-(trifluoromethyl)pyrimidin-4-yl]acetate](/img/structure/B13980277.png)
![N-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine](/img/structure/B13980284.png)
![(7-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)methanol](/img/structure/B13980285.png)
